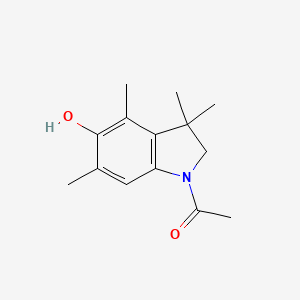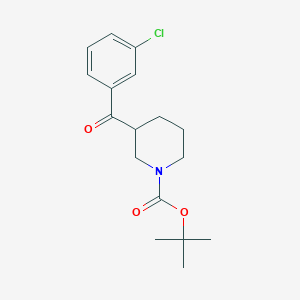
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a tritylsulfanyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-tritylsulfanylpropanoate typically involves the protection of amino acids and subsequent functionalization. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to form tert-butyl esters . This method is advantageous due to its high yield and tolerance to various amino acid side chains.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl 2-amino-3-tritylsulfanylpropanoate, often employs flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors enhances the scalability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylsulfanyl group can be reduced to yield the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-3-tritylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with biological molecules, while the tritylsulfanyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-amino-3-sulfanylpropanoate: Lacks the trityl group, making it less sterically hindered.
Tert-butyl 2-amino-3-(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thioacetate: Contains a dihydroxyphenyl group instead of a trityl group, offering different reactivity and properties.
Uniqueness
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate is unique due to its combination of a bulky trityl group and a tert-butyl ester, which confer distinct steric and electronic properties. These features make it a valuable compound for studying steric effects in chemical reactions and for developing novel synthetic methodologies.
Propriétés
Formule moléculaire |
C26H29NO2S |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3 |
Clé InChI |
VVIZBZVUAOGUBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-Ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B8338844.png)
![1-Bromo-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8338847.png)





![Ethyl 4-[(2-hydroxyethyl)(methyl)amino]benzoate](/img/structure/B8338901.png)






